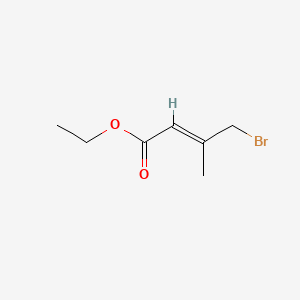

Ethyl-4-bromo-3-methylbut-2-enoate

Description

BenchChem offers high-quality Ethyl-4-bromo-3-methylbut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl-4-bromo-3-methylbut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4-bromo-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPWHZOYUGYXFA-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity of Ethyl-4-bromo-3-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-4-bromo-3-methylbut-2-enoate is a versatile bifunctional reagent that holds significant importance in modern organic synthesis. Its unique structure, incorporating both an allylic bromide and an α,β-unsaturated ester, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and characteristic reactivity of this valuable building block, offering insights into its application in the construction of complex molecular architectures relevant to the pharmaceutical and natural product sectors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of Ethyl-4-bromo-3-methylbut-2-enoate is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | ethyl (2E)-4-bromo-3-methylbut-2-enoate | [1] |

| CAS Number | 26918-14-9 | [2] |

| Molecular Formula | C₇H₁₁BrO₂ | [1][3] |

| Molecular Weight | 207.07 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 108 °C at 14 Torr | [4] |

| InChI Key | JIPWHZOYUGYXFA-GQCTYLIASA-N | [1] |

Safety and Handling:

Ethyl-4-bromo-3-methylbut-2-enoate is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[1]

Personal Protective Equipment (PPE):

-

Gloves: Wear protective gloves.[5]

-

Eye Protection: Use chemical safety goggles and a face shield.[5]

-

Clothing: A lab coat and other protective clothing should be worn.[5]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid inhalation of vapor or mist.[6]

-

Keep away from sources of ignition.[6]

-

Wash hands thoroughly after handling.[5]

Synthesis of Ethyl-4-bromo-3-methylbut-2-enoate

The most common and efficient method for the synthesis of Ethyl-4-bromo-3-methylbut-2-enoate is through the allylic bromination of ethyl 3-methylbut-2-enoate. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in an inert solvent like carbon tetrachloride (CCl₄).[7]

Figure 1: Synthesis of Ethyl-4-bromo-3-methylbut-2-enoate via allylic bromination.

Experimental Protocol: Allylic Bromination

-

To a solution of ethyl 3-methylbut-2-enoate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford Ethyl-4-bromo-3-methylbut-2-enoate as a mixture of (E) and (Z) isomers.[7]

Reactivity Profile

The reactivity of Ethyl-4-bromo-3-methylbut-2-enoate is dictated by the interplay of its two key functional groups: the allylic bromide and the α,β-unsaturated ester. This dual functionality allows it to participate in a variety of transformations, making it a valuable synthon.

Nucleophilic Substitution Reactions (SN2 and SN2')

As an allylic bromide, Ethyl-4-bromo-3-methylbut-2-enoate is susceptible to nucleophilic attack. The reaction can proceed through two main pathways: direct substitution at the α-carbon (SN2) or attack at the γ-carbon with concomitant double bond migration (SN2').

Figure 2: Competing SN2 and SN2' pathways for nucleophilic attack.

The regioselectivity of the nucleophilic attack is influenced by several factors:

-

Nature of the Nucleophile: Hard nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor direct SN2 attack at the α-carbon. In contrast, soft nucleophiles (e.g., organocuprates, thiolates) often prefer the SN2' pathway, leading to the γ-substituted product.

-

Steric Hindrance: The methyl group at the β-position can sterically hinder the approach of the nucleophile to the α-carbon, thereby promoting the SN2' pathway.

-

Reaction Conditions: Solvent and temperature can also play a role in directing the regioselectivity of the reaction.

The Reformatsky Reaction

One of the most prominent applications of Ethyl-4-bromo-3-methylbut-2-enoate is in the Reformatsky reaction. This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) by the oxidative addition of zinc metal to the carbon-bromine bond. This enolate then adds to an aldehyde or ketone to afford a β-hydroxy ester after acidic workup.

Figure 3: Generalized workflow of the Reformatsky reaction.

Stereochemical Considerations:

Studies have shown that the stereochemistry of the starting Ethyl-4-bromo-3-methylbut-2-enoate (E or Z) can influence the stereochemical outcome of the Reformatsky reaction. In some cases, an E to Z isomerization has been observed during the reaction, leading to the formation of specific diastereomers.[8]

Experimental Protocol: Reformatsky Reaction

-

Activate zinc dust by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.

-

In a flame-dried flask under an inert atmosphere, add the activated zinc and a solvent such as THF or benzene.

-

Add a solution of Ethyl-4-bromo-3-methylbut-2-enoate and the desired aldehyde or ketone to the zinc suspension.

-

Gently heat the mixture to initiate the reaction, which is often indicated by a color change and/or the evolution of heat.

-

After the reaction is complete (monitored by TLC), cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired β-hydroxy ester.

The Wittig and Horner-Wadsworth-Emmons Reactions

Ethyl-4-bromo-3-methylbut-2-enoate serves as a precursor for the synthesis of phosphonium salts and phosphonates, which are key reagents in the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, respectively. These reactions are powerful methods for the formation of carbon-carbon double bonds.

Wittig Reaction:

The reaction of Ethyl-4-bromo-3-methylbut-2-enoate with triphenylphosphine yields the corresponding phosphonium salt. Treatment of this salt with a strong base generates a phosphorus ylide, which can then react with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.

Horner-Wadsworth-Emmons (HWE) Reaction:

The Arbuzov reaction of Ethyl-4-bromo-3-methylbut-2-enoate with a trialkyl phosphite (e.g., triethyl phosphite) affords the corresponding phosphonate ester. Deprotonation of the phosphonate with a base generates a stabilized carbanion that reacts with aldehydes or ketones to produce α,β-unsaturated esters, typically with high (E)-selectivity. Studies have shown that both (Z)- and (E)-isomers of methyl 4-bromo-3-methylbut-2-enoate react with triethyl phosphite with retention of configuration to give the corresponding phosphonate esters.[8]

Figure 4: Pathways to alkene synthesis via Wittig and HWE reactions.

Other Reactions

-

Organocuprate Additions: As an α,β-unsaturated ester, Ethyl-4-bromo-3-methylbut-2-enoate can undergo conjugate addition (1,4-addition) with organocuprates (Gilman reagents). This reaction typically proceeds via an SN2' mechanism, with the nucleophile attacking the γ-carbon.

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, Ethyl-4-bromo-3-methylbut-2-enoate can undergo elimination of HBr to form a diene. The regioselectivity of this elimination will depend on the accessibility of the protons on the adjacent carbon atoms.

-

Synthesis of Heterocycles: The bifunctional nature of Ethyl-4-bromo-3-methylbut-2-enoate makes it a useful precursor for the synthesis of various heterocyclic compounds, such as 1,4-benzoxazines and pyrrol-2-ones.[9]

Applications in Synthesis

The diverse reactivity of Ethyl-4-bromo-3-methylbut-2-enoate has been exploited in the total synthesis of numerous natural products and biologically active molecules. Its ability to act as a C4 building block makes it particularly valuable in the construction of isoprenoid and polyketide frameworks. For instance, it has been utilized as a key intermediate in the synthesis of carotenoids, such as β-carotene.[7]

Conclusion

Ethyl-4-bromo-3-methylbut-2-enoate is a powerful and versatile reagent in organic synthesis. Its rich and tunable reactivity, stemming from the presence of both an allylic bromide and an α,β-unsaturated ester, allows for a wide array of transformations. A comprehensive understanding of the factors that govern its reactivity, including the nature of the nucleophile, steric effects, and reaction conditions, is crucial for its effective application in the synthesis of complex molecular targets. This guide has provided a detailed overview of its synthesis, safety considerations, and key reactions, offering a valuable resource for researchers and drug development professionals.

References

Sources

- 1. Ethyl 4-bromo-3-methylbut-2-enoate | C7H11BrO2 | CID 53411540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl-4-bromo-3-methyl-but-2-enoate (E/Z ; 55/45) | 26918-14-9 [sigmaaldrich.com]

- 3. ethyl (2E)-4-bromo-3-methylbut-2-enoate | C7H11BrO2 | CID 11095793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. nj.gov [nj.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Hazards of Ethyl-4-bromo-3-methylbut-2-enoate

This guide provides a comprehensive overview of the safety considerations, hazards, and handling protocols for Ethyl-4-bromo-3-methylbut-2-enoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure the safe and effective use of this chemical compound.

Introduction and Chemical Identity

Ethyl-4-bromo-3-methylbut-2-enoate is a chemical intermediate used in laboratory settings.[1] Its molecular structure and properties necessitate a thorough understanding of its potential hazards to mitigate risks effectively. This guide is predicated on the principle that a well-informed scientist is the cornerstone of a safe laboratory environment. The causality behind stringent safety protocols stems from the inherent reactivity and toxicity of halogenated organic compounds.

| Identifier | Value |

| IUPAC Name | ethyl 4-bromo-3-methylbut-2-enoate[2] |

| CAS Number | 26918-14-9, 51318-62-8 (E-isomer), 51371-55-2 (Z-isomer)[1][2][3][4] |

| Molecular Formula | C7H11BrO2[1][2][3] |

| Molecular Weight | 207.06 g/mol [2][5] |

| Synonyms | (E)-4-Bromo-3-methyl-but-2-enoic acid ethyl ester, trans-4-Bromo-3-methyl-but-2-enoic acid ethyl ester[1][2] |

Hazard Identification and Classification

Ethyl-4-bromo-3-methylbut-2-enoate is classified as a hazardous substance.[6] The primary hazards associated with this compound are its flammability, its corrosive effects on skin and eyes, and its toxicity to aquatic life.[6] While comprehensive toxicological data is not available, related bromo-ester compounds are known to be irritants and may cause allergic reactions.[7][8]

| Hazard Class | GHS Classification |

| Flammability | Flammable liquid and vapor (H226) |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314)[9] |

| Eye Damage/Irritation | Causes severe eye damage (H314)[9] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (H410) |

Precautionary Statements (Selected)

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Risk Assessment and Control Measures

A thorough risk assessment is mandatory before commencing any work with Ethyl-4-bromo-3-methylbut-2-enoate. This involves identifying potential hazards, evaluating the risks, and implementing appropriate control measures.

Caption: A simplified workflow for chemical risk assessment.

The hierarchy of controls should be applied to minimize exposure.

Caption: The hierarchy of controls for managing chemical hazards.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for the safe handling and storage of Ethyl-4-bromo-3-methylbut-2-enoate.

Experimental Protocol: Safe Handling

-

Preparation: Before handling, ensure that all necessary personal protective equipment is worn correctly.[10] Confirm that a safety shower and eyewash station are readily accessible.

-

Ventilation: All handling of Ethyl-4-bromo-3-methylbut-2-enoate must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][10]

-

Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[7][11] Use non-sparking tools.[3][10]

-

Dispensing: When transferring the liquid, ground and bond containers to prevent static discharge.

-

Exposure Avoidance: Avoid contact with skin and eyes, and prevent inhalation of vapors.[3][10][12]

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly.[7][11] Decontaminate all work surfaces.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10]

-

Keep away from heat, sparks, and open flames.[7]

-

Store separately from incompatible materials, such as strong oxidizing agents.[7]

-

The storage area should be locked to restrict access to authorized personnel.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Ethyl-4-bromo-3-methylbut-2-enoate:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield.[13] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.[7][13] |

| Respiratory Protection | If working outside a fume hood or if vapor concentrations are high, a full-face air-purifying respirator with an appropriate cartridge is required.[7][13] |

Emergency Procedures

First-Aid Measures

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[14]

-

In case of eye contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[11] Continue rinsing and seek immediate medical attention from an ophthalmologist.[14]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[11] If breathing is difficult, provide oxygen. Call a poison center or doctor immediately.

-

If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Fire-Fighting Measures

-

Suitable extinguishing media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.

-

Unsuitable extinguishing media: Do not use a direct stream of water, as it may spread the fire.

-

Specific hazards: Flammable liquid and vapor. Containers may explode when heated.[8]

Accidental Release Measures

-

Personal precautions: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[11] Avoid breathing vapors and contact with the material.[7]

-

Environmental precautions: Prevent the chemical from entering drains or waterways.[12]

-

Containment and cleaning up: For small spills, absorb with an inert material (e.g., sand, Chemizorb®) and place in a suitable container for disposal. For large spills, dike the area to prevent spreading.[12]

Disposal Considerations

Ethyl-4-bromo-3-methylbut-2-enoate and its containers must be disposed of as hazardous waste.[7][11] This should be done through a licensed and approved waste disposal facility. Do not dispose of it in the regular trash or pour it down the drain.[12]

Sources

- 1. (e)-ethyl 4-bromo-3-methyl-2-butenoate suppliers USA [americanchemicalsuppliers.com]

- 2. ethyl (2E)-4-bromo-3-methylbut-2-enoate | C7H11BrO2 | CID 11095793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. (E)-Ethyl 4-Bromo-3-methyl-2-butenoate | LGC Standards [lgcstandards.com]

- 5. Ethyl 4-bromo-3-methylbut-2-enoate | C7H11BrO2 | CID 53411540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. Ethyl 4-bromo-3-ethoxy-2-butenoate | C8H13BrO3 | CID 6376123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. epa.gov [epa.gov]

- 14. Ethyl 4-hydroxy-3-methylbut-2-enoate | C7H12O3 | CID 317063 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthetic Versatility of Ethyl-4-bromo-3-methylbut-2-enoate

Authored for Researchers, Scientists, and Professionals in Drug Development

Preamble: The Strategic Value of a Bifunctional Reagent

Ethyl-4-bromo-3-methylbut-2-enoate is more than a mere collection of atoms; it is a carefully orchestrated electrophilic synthon of immense value in modern organic synthesis. Its structure, featuring a vinylogous α-halo ester, presents multiple reactive sites. This duality allows for a nuanced and strategic approach to the construction of complex molecular architectures, particularly those containing the isoprenoid motif central to numerous natural products and pharmaceuticals.[1] This guide eschews a rigid, templated approach to provide a deeper, causality-driven exploration of this reagent's reactivity. We will dissect not just how to perform the reactions, but why specific conditions are chosen and what mechanistic underpinnings dictate the observed outcomes.

Core Characteristics and Synthesis

Before delving into its reactions, a foundational understanding of the reagent itself is paramount.

Molecular Profile

A summary of the key physical and chemical properties of Ethyl-4-bromo-3-methylbut-2-enoate is presented below.

| Property | Value | Source |

| IUPAC Name | ethyl (2E)-4-bromo-3-methylbut-2-enoate | [2] |

| Molecular Formula | C₇H₁₁BrO₂ | [2][3] |

| Molecular Weight | 207.06 g/mol | [3] |

| CAS Number | 51318-62-8 | [2] |

| Appearance | Typically a liquid | - |

| Canonical SMILES | CCOC(=O)/C=C(\C)/CBr | [2] |

Strategic Synthesis: Allylic Bromination

The most common and efficient synthesis of Ethyl-4-bromo-3-methylbut-2-enoate involves the free-radical allylic bromination of a readily available precursor, ethyl 3,3-dimethylacrylate. The choice of N-bromosuccinimide (NBS) as the bromine source is critical; it maintains a low, steady concentration of bromine in the reaction mixture, which favors allylic substitution over competing electrophilic addition to the double bond. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction.

-

Setup: To a solution of ethyl 3,3-dimethylacrylate (e.g., 78 mmol, 10 g) in a suitable solvent like carbon tetrachloride (CCl₄, ~128 mL) in a round-bottom flask equipped with a reflux condenser, add N-bromosuccinimide (85 mmol, 15.1 g).

-

Initiation: Add a catalytic amount of AIBN (e.g., 0.02 g). The causality here is that thermal decomposition of AIBN provides the initial radicals to start the chain reaction.

-

Reaction: Heat the mixture to reflux (the boiling point of the solvent) for approximately 3 hours. The progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the lighter succinimide floating at the surface.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash the precipitate with chloroform.

-

Purification: Combine the organic filtrates. Wash sequentially with saturated aqueous sodium sulfite (to quench any remaining bromine) and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Concentrate the solution under reduced pressure. The resulting crude product, a mixture of (E) and (Z) isomers, can be purified by vacuum distillation (e.g., 84-86 °C at 3.6 mbar) to yield the final product with high purity (>96%).[4]

Caption: Workflow for the synthesis of Ethyl-4-bromo-3-methylbut-2-enoate.

A Dichotomy of Reactivity: The Reformatsky vs. Organocuprate Pathways

The true utility of this reagent is demonstrated by its divergent reactivity with different classes of organometallic reagents. The choice between a "hard" organozinc nucleophile (in the Reformatsky reaction) and a "soft" organocuprate nucleophile dictates the site of attack and the nature of the final product.

The Reformatsky Reaction: Building β-Hydroxy Esters

The Reformatsky reaction is a cornerstone of C-C bond formation, creating β-hydroxy esters from α-halo esters and carbonyl compounds.[5][6] With Ethyl-4-bromo-3-methylbut-2-enoate, the reaction proceeds via an organozinc intermediate, often called a Reformatsky enolate.[7] These zinc enolates are significantly less basic and reactive than their lithium or magnesium counterparts (Grignard reagents), which is a key advantage.[8] This tempered reactivity prevents side reactions like self-condensation or addition to the ester functionality of the starting material.

-

Oxidative Addition: Metallic zinc undergoes an oxidative addition into the C-Br bond. This is the rate-determining step and often requires activation of the zinc (e.g., with I₂ or TMSCl).[7][9]

-

Enolate Formation: The resulting organozinc species exists as a zinc enolate.[7] This is the active nucleophile.

-

Coordination and Attack: The carbonyl oxygen of an added aldehyde or ketone coordinates to the zinc atom. This pre-organization facilitates a nucleophilic attack from the enolate onto the carbonyl carbon, typically through a six-membered chair-like transition state.[7][9]

-

Hydrolysis: Acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester.

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. Ethyl 4-bromo-3-methylbut-2-enoate | C7H11BrO2 | CID 53411540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl (2E)-4-bromo-3-methylbut-2-enoate | C7H11BrO2 | CID 11095793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reformatsky Reaction [organic-chemistry.org]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl-4-bromo-3-methylbut-2-enoate

Introduction

Ethyl-4-bromo-3-methylbut-2-enoate is a valuable bifunctional molecule and a key building block in organic synthesis, particularly in the construction of complex natural products and pharmaceutical intermediates. Its structure, featuring both an α,β-unsaturated ester and an allylic bromide, allows for a variety of subsequent chemical transformations. This document provides a detailed and reliable protocol for the synthesis of Ethyl-4-bromo-3-methylbut-2-enoate via the allylic bromination of the readily available starting material, ethyl 3,3-dimethylacrylate. This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Reaction Principle and Mechanism

The synthesis of Ethyl-4-bromo-3-methylbut-2-enoate from ethyl 3,3-dimethylacrylate is achieved through a free-radical substitution reaction known as allylic bromination.[1][2] In this specific application, N-Bromosuccinimide (NBS) is employed as the brominating agent in the presence of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3][4]

The use of NBS is crucial as it provides a low and constant concentration of molecular bromine (Br₂) in the reaction mixture.[2][5] This is essential to favor the desired allylic substitution over the competing electrophilic addition of bromine to the double bond.[1] The reaction proceeds via a radical chain mechanism:

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate free radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).[6]

-

Propagation: The bromine radical abstracts a hydrogen atom from one of the methyl groups at the allylic position of ethyl 3,3-dimethylacrylate. This step is energetically favorable due to the formation of a resonance-stabilized allylic radical.[2][6] The generated allylic radical then reacts with a molecule of Br₂ (formed from the reaction of HBr with NBS) to yield the desired product, Ethyl-4-bromo-3-methylbut-2-enoate, and another bromine radical, which continues the chain reaction.[2][6]

-

Termination: The reaction is terminated by the combination of any two radical species.

The reaction typically produces a mixture of (E) and (Z) isomers of the final product.[3]

Experimental Workflow Diagram

Caption: A schematic overview of the synthesis protocol for Ethyl-4-bromo-3-methylbut-2-enoate.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[3][4]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) |

| Ethyl 3,3-dimethylacrylate | 128.17 | 10.0 | 78.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 15.1 | 85.0 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.02 | catalytic |

| Carbon Tetrachloride (CCl₄) | 153.82 | 128 mL | - |

| Chloroform (CHCl₃) | 119.38 | As needed | - |

| Saturated aqueous sodium sulfite | - | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 10 g (78 mmol) of ethyl 3,3-dimethylacrylate in 128 mL of carbon tetrachloride. To this solution, add 15.1 g (85 mmol) of N-Bromosuccinimide and a catalytic amount of AIBN (0.02 g).[3]

-

Reaction: Heat the reaction mixture to reflux and maintain for 3 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide precipitate and wash the precipitate with a small amount of chloroform.[3]

-

Combine the organic filtrates and transfer them to a separatory funnel.

-

Wash the organic phase with saturated aqueous sodium sulfite solution to remove any remaining bromine, followed by a wash with brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

-

Purification: The crude product, a mixture of (E) and (Z)-Ethyl-4-bromo-3-methylbut-2-enoate, is then purified by vacuum distillation (e.g., 3.6 mbar, 84-86 °C).[3]

Product Characterization:

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).[3] The structural confirmation is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Safety Precautions

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Carbon Tetrachloride: A toxic and carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

AIBN: Thermally unstable and can decompose exothermically. Avoid excessive heating.

-

Ethyl-4-bromo-3-methylbut-2-enoate: Classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[7] Handle with extreme care and appropriate PPE.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | - Inactive radical initiator.- Insufficient reaction time or temperature. | - Use fresh AIBN.- Ensure the reaction is maintained at reflux for the specified duration. |

| Formation of dibrominated product | - High concentration of bromine. | - Ensure NBS is of good quality and the reaction is not exposed to excessive light, which can accelerate Br₂ formation. |

| Incomplete reaction | - Insufficient amount of NBS. | - Use a slight excess of NBS as indicated in the protocol. |

| Product decomposition during distillation | - Overheating. | - Ensure a good vacuum is achieved to allow distillation at a lower temperature. |

Conclusion

This application note provides a comprehensive and validated protocol for the synthesis of Ethyl-4-bromo-3-methylbut-2-enoate. By understanding the underlying reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers can reliably produce this important synthetic intermediate for their research and development endeavors.

References

-

Al-Tel, T. H. (2012). Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. ResearchGate. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 4-bromo-3-methyl-2-butenoate. PrepChem.com. Available at: [Link]

-

Royal Society of Chemistry. (2019). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

-

Organic Syntheses. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses Procedure. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

-

Master Organic Chemistry. (2011). NBS As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses Procedure. Available at: [Link]

-

Organic Syntheses. (n.d.). ETHYL γ-BROMOBUTYRATE. Organic Syntheses Procedure. Available at: [Link]

-

Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. Available at: [Link]

-

Al-Tel, T. H. (2012). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. Available at: [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Available at: [Link]

-

PubChem. (n.d.). ethyl (2E)-4-bromo-3-methylbut-2-enoate. PubChem. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-bromo-3-methyl-2-butenoate. PubChem. Available at: [Link]

-

Toppr. (2018). How to get Allylic bromination using NBS? | Class 7 Science. YouTube. Available at: [Link]

-

Chem Help ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available at: [Link]

-

Master Organic Chemistry. (2013). What is Allylic Bromination?. Master Organic Chemistry. Available at: [Link]

-

Chemistry Stack Exchange. (2015). Allylic bromination with NBS. Chemistry Stack Exchange. Available at: [Link]

-

Royal Society of Chemistry. (2013). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Information. Chemical Science. Available at: [Link]

-

Gammacurta, M., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. Ethyl 4-bromo-3-methylbut-2-enoate | C7H11BrO2 | CID 53411540 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Vinylogous Reformatsky Reaction with Ethyl-4-bromo-3-methylbut-2-enoate

Executive Summary

This application note details the protocol for utilizing Ethyl-4-bromo-3-methylbut-2-enoate in a vinylogous Reformatsky reaction. Unlike the classical Reformatsky reaction which adds a C2-unit, this reagent serves as a C5-isoprene building block, crucial for the synthesis of retinoids (Vitamin A derivatives), carotenoids, and complex terpenes.

Key Technical Insight: The reaction is governed by the ambident nature of the zinc dienolate intermediate. While the desired product is typically the linear, conjugated

Scientific Foundation & Mechanism

The Reagent

Ethyl-4-bromo-3-methylbut-2-enoate is a bifunctional reagent: it contains a vinylogous bromide and an ester. Upon zinc insertion, it forms a zinc dienolate .

Mechanism: The Ambident Nucleophile

The zinc insertion into the C-Br bond creates a resonance-stabilized species with electron density at both the

-

Oxidative Addition: Activated Zinc inserts into the C-Br bond.

-

Equilibrium: The organozinc species exists in equilibrium between the

-metallated and -

Nucleophilic Attack:

-

-Attack (Kinetic): Attack at C2 yields a deconjugated, branched product. In the presence of steric bulk (like

- -Attack (Thermodynamic): Attack at C4 yields the linear, conjugated dienoate.

-

-Attack (Kinetic): Attack at C2 yields a deconjugated, branched product. In the presence of steric bulk (like

-

Workup-Driven Isomerization: Often, the

-adduct or lactone is converted to the desired linear

Mechanistic Pathway Diagram

Figure 1: Mechanistic divergence of the vinylogous Reformatsky reaction. Note that the desired linear product often requires driving the reaction from the kinetic

Experimental Protocol

Safety Note: Ethyl-4-bromo-3-methylbut-2-enoate is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.

Materials & Equipment

-

Reagent: Ethyl-4-bromo-3-methylbut-2-enoate (Freshly distilled or passed through a short plug of basic alumina if stored).

-

Electrophile: Aldehyde or Ketone (e.g.,

-Cyclocitral, Benzaldehyde). -

Metal: Zinc dust (<10 micron).[1]

-

Activator: Trimethylsilyl chloride (TMSCl) or Iodine (

). -

Solvent: Anhydrous THF (preferred for solubility) or Benzene/Toluene (classic conditions favoring

-attack). -

Atmosphere: Dry Nitrogen or Argon.

Zinc Activation (Critical Step)

The success of the Reformatsky reaction depends entirely on the quality of the zinc surface.

-

Place Zinc dust (1.5 - 2.0 equiv) in a flame-dried multi-neck flask under Argon.

-

TMSCl Method (Preferred): Add anhydrous THF (10 mL/g Zn). Add TMSCl (0.05 equiv). Stir at room temperature for 15-20 minutes. The mixture should turn slightly grey/foamy.

-

Acid Wash Method (Alternative): Wash Zn dust with 2% HCl, then water, ethanol, acetone, and diethyl ether. Dry under high vacuum at 100°C prior to use.

Reaction Procedure (Standard Scale: 10 mmol)

-

Setup: To the suspension of activated Zinc (15 mmol) in THF (15 mL), add a crystal of Iodine.

-

Initiation: Add approximately 10% of the bromide solution (Ethyl-4-bromo-3-methylbut-2-enoate, 12 mmol total in 10 mL THF). Heat gently with a heat gun or oil bath until the iodine color fades and exotherm is observed.

-

Troubleshooting: If initiation does not occur, add a drop of neat bromide directly to the zinc or use Rieke Zinc.

-

-

Addition: Once initiated, add the mixture of the remaining bromide and the Electrophile (10 mmol Aldehyde) dropwise over 30-45 minutes. Maintain a gentle reflux or 40-50°C internal temperature.

-

Note: Premixing the bromide and aldehyde (Barbier conditions) keeps the concentration of free enolate low, minimizing self-condensation.

-

-

Completion: Reflux for an additional 1-2 hours. Monitor by TLC (disappearance of aldehyde).

-

Observation: The reaction mixture usually turns dark green or grey.

-

Workup & Dehydration (The "Linearization" Step)

The crude mixture likely contains the zinc alkoxide of the

-

Quench: Cool to 0°C. Quench with cold 10%

or saturated-

For Linear Product: Stronger acid workup (e.g., 2M HCl extraction) promotes the elimination of water and ring-opening of any lactones formed, driving the equilibrium to the conjugated dienoate.

-

-

Extraction: Extract with Diethyl Ether or MTBE (

). -

Wash: Wash combined organics with Sat.

, Water, and Brine.[1][2] -

Drying: Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/Ethyl Acetate).

Data Summary & Optimization

Solvent Effects on Regioselectivity

The choice of solvent influences the equilibrium between the

| Solvent | Polarity | Dominant Kinetic Product | Notes |

| THF | High | Mixture ( | Best solubility; requires acid workup to isomerize. |

| Benzene/Toluene | Low | Classic solvent; slower reaction; higher direct yield of linear product. | |

| Ether | Medium | Mixture | Good balance; safer than benzene. |

Workflow Diagram

Figure 2: Operational workflow for the synthesis of linear dienoates.

Case Study: Synthesis of -Ionylideneacetic Acid Derivatives

A classic application of this reagent is the reaction with

-

Substrates:

-Cyclocitral + Ethyl-4-bromo-3-methylbut-2-enoate.[3] -

Observation: The reaction initially forms a

-lactone (via -

Transformation: Hydrolysis of the ester/lactone followed by treatment with base or acid yields the (2E, 4E)-acid (Retinoid side chain).

-

Reference: This pathway was rigorously mapped by Gedye et al., proving that even if the kinetic product is "wrong" (branched), the thermodynamic "right" product (linear) can be recovered via appropriate workup.

References

-

Gedye, R. N., Arora, P., & Khalil, A. H. (1975).[4] The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with

-Cyclocitral and Related Compounds. Canadian Journal of Chemistry, 53(13), 1943–1948. Link - Dugger, R. W., & Heathcock, C. H. (1980). A General Synthesis of Polyenes. Journal of Organic Chemistry, 45(7), 1181–1185.

-

BenchChem. (2025).[2] Application Notes: Ethyl 2-bromo-3,3-dimethylbutanoate in Reformatsky Reactions. (General protocol reference). Link

-

Ouyang, L., et al. (2020).[5] Access to

-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction.[2][5][6] Synlett, 31, 1418-1422.[5] Link -

Google Patents. (1998). Method of synthesis of retinoic acid (US5808120A). Link

Sources

Technical Application Note: Experimental Protocols for Ethyl-4-bromo-3-methylbut-2-enoate

Executive Summary & Safety Directive

Ethyl-4-bromo-3-methylbut-2-enoate (CAS: 51318-62-8) is a high-value electrophilic building block used primarily in the synthesis of isoprenoids, retinoids, and heterocyclic scaffolds.[1] Its structure features an allylic bromide conjugated with an

⚠️ CRITICAL SAFETY WARNING: Lachrymator

This compound is a potent lachrymator and severe skin irritant. It acts as an alkylating agent.

-

Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.

-

PPE: Double nitrile gloves (or Silver Shield® for prolonged handling), chemical splash goggles, and a lab coat are mandatory.[1]

-

Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate to quench the alkylating potential before cleanup.

Compound Profile & Reactivity Landscape[2][3]

The molecule exists often as a mixture of E and Z isomers, though the E-isomer is thermodynamically favored. Its reactivity is defined by three distinct sites:

-

Allylic Bromide: Highly reactive toward nucleophiles (

) and metals (Zn, Mg). -

Conjugated Alkene: Susceptible to Michael additions (though sterically hindered by the

-methyl group).[1] -

Ester Moiety: Precursor for reduction or hydrolysis.

Reaction Landscape Diagram

The following diagram maps the primary synthetic pathways accessible from this scaffold.

Figure 1: Primary synthetic utility map for Ethyl-4-bromo-3-methylbut-2-enoate.[1]

Module A: Synthesis of HWE Reagents (Arbuzov Reaction)

Application: Synthesis of (E)-4-(diethoxyphosphoryl)-3-methylbut-2-enoate. This is a critical Horner-Wadsworth-Emmons (HWE) reagent used to install the "senecioate" unit in retinoid synthesis (e.g., Vitamin A analogs).[1]

Mechanism: Nucleophilic attack of triethyl phosphite on the allylic bromide, followed by expulsion of ethyl bromide.

Experimental Protocol

| Parameter | Condition |

| Reagents | Ethyl-4-bromo-3-methylbut-2-enoate (1.0 equiv), Triethyl phosphite (1.1 – 1.2 equiv) |

| Solvent | Neat (Solvent-free) or Toluene (if temp control needed) |

| Temperature | 120°C – 140°C |

| Time | 2 – 4 hours |

| Monitoring | TLC (Hexane/EtOAc 7:[1]3) or |

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a distillation head (short path). The distillation setup is crucial to remove the volatile ethyl bromide byproduct (

38°C) and drive the equilibrium forward. -

Addition: Charge the flask with Ethyl-4-bromo-3-methylbut-2-enoate.

-

Reaction: Add triethyl phosphite dropwise at room temperature (exothermic potential).

-

Heating: Slowly heat the mixture to 120°C. You should observe the distillation of ethyl bromide.

-

Completion: Continue heating until the evolution of distillate ceases.

-

Purification: The crude residue is often pure enough for HWE coupling. For high purity, vacuum distillation is required (high boiling point).[1]

Expert Insight:

"Running this reaction neat is preferred over solvents. The high concentration accelerates the bimolecular

step, and the absence of solvent facilitates the removal of EtBr. However, ensure the triethyl phosphite is free of diethyl phosphite (hydrolysis product) to avoid side reactions."

Module B: Carbon-Carbon Bond Formation (Reformatsky Reaction)[1]

Application: Reaction with ketones or aldehydes (e.g.,

Challenge: The

Experimental Protocol

| Parameter | Condition |

| Reagents | Activated Zinc dust (2.0 equiv), Substrate (Aldehyde/Ketone, 1.0 equiv), Bromo-ester (1.2 equiv) |

| Solvent | Anhydrous THF or Benzene/Ether mix |

| Activation | TMSCl (5 mol%) or Iodine crystal |

| Temperature | Reflux |

Step-by-Step Procedure:

-

Zinc Activation (Critical): Weigh zinc dust into the flask. Heat under vacuum with a heat gun for 5 minutes to dry. Cool under Argon. Add 5 mol% TMSCl (Trimethylsilyl chloride) and stir in minimal THF for 15 mins. Why? This removes the oxide layer from the Zinc surface.

-

Initiation: Add a small portion (10%) of the bromo-ester and the aldehyde to the zinc suspension. Heat gently until the reaction initiates (indicated by foaming or exotherm).

-

Addition: Add the remaining mixture of bromo-ester and aldehyde dropwise over 45 minutes while maintaining a gentle reflux.

-

Workup: Cool to 0°C. Quench with cold 1M HCl (careful of foaming). Extract with diethyl ether.

-

Note on Products: Depending on the workup and substrate, the product may isolate as the

-lactone.[2] Basic hydrolysis (KOH/EtOH) followed by acidification may be required to open the lactone to the dienoic acid if desired.

Module C: Nucleophilic Substitution (Heteroatom Alkylation)

Application: Synthesis of ether or amine-linked side chains.[1]

Reagents: Phenols, Thiols, or Amines +

Protocol Summary:

-

Dissolve the nucleophile (e.g., phenol) in Acetone or DMF.

-

Add

(2.0 equiv) and stir for 30 mins to generate the phenoxide. -

Add Ethyl-4-bromo-3-methylbut-2-enoate (1.1 equiv) dropwise.

-

Stir at RT (or mild heat 50°C) for 4-12 hours.

-

Validation: The disappearance of the

signal in NMR (

Quality Control & Characterization

NMR Signatures (

-

1.28 (t): Ester

-

2.2-2.3 (s): Allylic

-

3.98 - 4.02 (s):

- 5.7 - 5.9 (s): Vinyl Proton (C2-H).[1]

Purity Check: Commercial samples often degrade (turn dark) due to acid-catalyzed polymerization or hydrolysis.[1]

-

Purification: Vacuum distillation (approx. 85°C at 3-4 mbar) is recommended if the liquid is dark brown/black.[1]

-

Storage: Store at 4°C over activated molecular sieves to prevent hydrolysis.

References

-

PubChem. (n.d.).[1] Ethyl (E)-4-bromo-3-methylbut-2-enoate Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link][1]

-

Gedye, R. N., et al. (1975).[1][3] The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with

-Cyclocitral.[1][2] Canadian Journal of Chemistry. Retrieved from [Link][1] -

Organic Syntheses. (1955).[1][4] Reformatsky Reaction General Procedures. Org.[5][6][7][8] Synth. Coll. Vol. 3, 627. Retrieved from [Link][1]

-

Minnaard, A. J., et al. (2009). A new Catalytic Route to Deoxypropionate Building Blocks (Arbuzov Optimization). University of Groningen. Retrieved from [Link]

Sources

- 1. Ethyl 4-bromo-3-methylbut-2-enoate | C7H11BrO2 | CID 53411540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl-4-bromo-3-methylbut-2-enoate

Welcome to the technical support guide for the purification of crude Ethyl-4-bromo-3-methylbut-2-enoate. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on overcoming common challenges associated with the vacuum distillation of this key chemical intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of Ethyl-4-bromo-3-methylbut-2-enoate during purification.

Q1: Why is vacuum distillation the recommended method for purifying Ethyl-4-bromo-3-methylbut-2-enoate?

A1: The necessity of vacuum distillation stems from the thermal sensitivity of the molecule. Ethyl-4-bromo-3-methylbut-2-enoate possesses two reactive functional groups: an allylic bromide and an α,β-unsaturated ester.[1][2] At elevated temperatures required for atmospheric distillation, the compound is prone to several decomposition pathways:

-

Elimination: Loss of hydrogen bromide (HBr) to form conjugated diene byproducts.

-

Polymerization: The α,β-unsaturated system can undergo free-radical or thermally induced polymerization, leading to high-molecular-weight tars and reducing the yield of the desired monomer.[3]

-

Isomerization: The crude product often contains a mixture of (E) and (Z) isomers, and excessive heat can promote equilibration or decomposition.[4]

By reducing the system pressure, we significantly lower the boiling point of the compound, allowing it to vaporize at a temperature that minimizes these degradation pathways.

Q2: What are the expected boiling point and pressure parameters for this distillation?

A2: The boiling point is highly dependent on the vacuum achieved. Published data provides reliable starting points for your experiment.[4][5][6] It is crucial to monitor both the pressure (at the distillation head) and the temperature of the vapor to assess the purity of the collected fraction.

| Property | Value | Source |

| Molecular Weight | 207.06 g/mol | [1][2] |

| Boiling Point | 84-86 °C | at 3.6 mbar (2.7 Torr)[4] |

| 108 °C | at 14 Torr (18.7 mbar)[5][6] | |

| Density | ~1.368 g/cm³ | at 20.3 °C[5][6] |

| Appearance | Colorless to light yellow liquid | [5][6] |

Q3: What are the common impurities in the crude product and how do I handle them before distillation?

A3: The crude product typically originates from the allylic bromination of ethyl 3,3-dimethylacrylate using N-bromosuccinimide (NBS) and a radical initiator like AIBN.[4] Consequently, common impurities include:

-

Unreacted Starting Material: Ethyl 3,3-dimethylacrylate.

-

Reaction Byproducts: Succinimide.

-

Solvents: Carbon tetrachloride or chloroform are often used in the synthesis.[4]

-

Residual Acids/Bases: From the workup procedure.

Pre-Distillation Protocol:

-

Aqueous Wash: Ensure the crude organic phase has been thoroughly washed with a saturated aqueous sodium sulfite solution to quench any remaining bromine or NBS, followed by a brine wash to aid phase separation.[4]

-

Drying: The material must be rigorously dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4] Water is a critical impurity that can interfere with vacuum distillation, causing bumping and pressure fluctuations.

-

Solvent Removal: Remove all volatile solvents under reduced pressure using a rotary evaporator. A common mistake is proceeding to distillation with residual solvent, which will be the first fraction to distill and can make it difficult to achieve a stable, deep vacuum.

Q4: What are the critical safety precautions for handling and distilling this compound?

A4: Ethyl-4-bromo-3-methylbut-2-enoate is a hazardous substance.[2] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Chemical Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is corrosive and can cause severe skin burns and eye damage.[2]

-

PPE Requirements: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.[7][8]

-

Vacuum Distillation Hazards: The primary physical hazard is the risk of implosion. Always use round-bottom flasks and glassware specifically designed for vacuum work. Inspect all glassware for cracks or star-gazing before use. It is best practice to use a blast shield.

-

Storage: The compound should be stored at low temperatures (recommended -20°C), protected from light, and under an inert nitrogen atmosphere to prevent degradation.[5][6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues that may arise during the vacuum distillation process.

Problem 1: My compound is not distilling at the expected temperature/pressure.

-

Possible Cause 1: Inaccurate Pressure Reading. The pressure reading from your vacuum pump may not reflect the actual pressure at the distillation head. Manometers should be placed as close to the distillation head (after the condenser) as possible for an accurate reading.

-

Solution 1: Verify your vacuum gauge's calibration and placement. Ensure it is not contaminated with pump oil or solvent vapor.

-

Possible Cause 2: System Leak. A leak in the system will prevent you from reaching the target vacuum, thus requiring a higher temperature to initiate boiling.

-

Solution 2: Before heating, apply full vacuum to the assembled (and empty) apparatus. A well-sealed system should show minimal pressure rise over several minutes. If a leak is present, check all glass joints, hose connections, and seals. Use a high-vacuum grease appropriate for your application on all ground glass joints.

-

Possible Cause 3: Incorrect Thermometer Placement. The thermometer bulb must be positioned so that its top is level with the bottom of the side-arm leading to the condenser. If it is too high, the vapor will not fully envelop the bulb, leading to a low and inaccurate temperature reading. If it is too low, it will measure the temperature of the superheated liquid splashing into the column, giving a reading that is too high.

-

Solution 3: Adjust the thermometer to the correct height before starting the distillation.

Problem 2: The material in the distillation pot is turning dark brown or black.

-

Possible Cause 1: Excessive Pot Temperature. This is the most common cause of decomposition. The heating mantle may be set too high, causing localized overheating and charring, even if the bulk liquid temperature appears reasonable.

-

Solution 1: Heat the distillation flask using a water or oil bath for more uniform temperature control. Never set the bath temperature more than 20-30°C above the target boiling point of your compound. Distill the compound as rapidly as possible without compromising separation efficiency to minimize its residence time at high temperatures.

-

Possible Cause 2: Presence of Impurities. Acidic or basic impurities remaining from the workup can catalyze decomposition or polymerization at elevated temperatures.

-

Solution 2: Ensure the pre-distillation workup was performed thoroughly. If you suspect acidic impurities (e.g., residual HBr from slight decomposition), consider a pre-distillation wash with a very dilute sodium bicarbonate solution, followed by a water wash and rigorous drying.

Problem 3: The vacuum level is unstable and fluctuates wildly.

-

Possible Cause 1: Bumping or Foaming. The sudden, violent boiling of the liquid (bumping) releases large amounts of vapor at once, causing the pressure to spike.[9] This is often caused by residual water or other volatile impurities.

-

Solution 1: Ensure the crude material is completely dry and free of solvents. Use a magnetic stir bar or fresh boiling chips to promote smooth boiling. Begin heating only after a stable vacuum has been achieved.

-

Possible Cause 2: Inefficient Cold Trap. If the cold trap is not cold enough (it should be filled with dry ice/acetone or liquid nitrogen), volatile substances can be pulled into the vacuum pump. This contaminates the pump oil, reducing its efficiency and causing pressure instability.

-

Solution 2: Ensure your cold trap is functioning correctly and is sufficiently cold to condense any low-boiling point vapors before they reach the pump.

-

Possible Cause 3: Vacuum Pump Issues. The pump itself may be the source of the problem.

-

Solution 3: Check the pump oil level and clarity. If it is cloudy or dark, it is contaminated and must be changed. Ensure all connections to the pump are tight.

Visualized Workflows and Protocols

Standard Vacuum Distillation Setup

A correctly assembled apparatus is fundamental to a successful distillation. The diagram below illustrates the critical components and their arrangement.

Caption: Key components of a laboratory vacuum distillation apparatus.

Troubleshooting Logic Flowchart

When encountering an issue, follow this logical progression to identify and solve the problem efficiently.

Caption: A logical workflow for troubleshooting common distillation issues.

Detailed Experimental Protocol

Objective: To purify crude Ethyl-4-bromo-3-methylbut-2-enoate (typically 10-50 g scale) by fractional vacuum distillation.

Materials & Equipment:

-

Crude, dry, and solvent-free Ethyl-4-bromo-3-methylbut-2-enoate.

-

Round-bottom flasks (distilling and receiving flasks).

-

Short path distillation head or a short Vigreux column (10-15 cm).

-

Liebig condenser.

-

Vacuum adapter (e.g., "cow" type to collect multiple fractions).

-

Thermometer and adapter.

-

Magnetic stirrer and stir bar (or boiling chips).

-

Heating mantle or oil bath.

-

Vacuum pump (two-stage rotary vane pump or equivalent).

-

Manometer.

-

Cold trap (dry ice/acetone or liquid nitrogen).

-

Thick-walled vacuum tubing.

-

High-vacuum grease.

-

Blast shield.

Procedure:

-

Glassware Inspection: Meticulously inspect all glassware for any cracks or defects. Do not use flawed glassware.

-

Apparatus Assembly:

-

Place a magnetic stir bar into an appropriately sized round-bottom flask (the distilling flask should be no more than 2/3 full).

-

Lightly grease all ground-glass joints.

-

Assemble the apparatus as shown in the diagram above, securing all joints with Keck clips.

-

Ensure the system is well-clamped and supported.

-

-

System Leak Check:

-

Assemble the system without the crude material.

-

Start the vacuum pump and open the system to the vacuum. Allow the pressure to drop to its minimum level.

-

Close the connection to the pump and monitor the manometer for 5-10 minutes. The pressure should not rise more than 0.5-1.0 Torr. If it does, re-check all connections.

-

-

Charging the Flask:

-

Once the system is confirmed to be leak-tight, vent it to atmospheric pressure (preferably with an inert gas like nitrogen).

-

Add the crude Ethyl-4-bromo-3-methylbut-2-enoate to the distilling flask via a funnel.

-

Re-seal the system.

-

-

Distillation:

-

Turn on the cooling water to the condenser.

-

Fill the cold trap with its coolant (e.g., dry ice/acetone).

-

Turn on the magnetic stirrer to a moderate speed.

-

Slowly and carefully apply the vacuum. The pressure should drop to the target range (e.g., 3-4 mbar). You may observe some initial outgassing or bubbling as residual volatiles are removed.

-

Once the pressure is stable, begin to heat the distillation pot slowly.

-

Collect any low-boiling forerun in a separate receiving flask. This fraction may contain residual solvents or decomposition products.

-

As the pot temperature rises, you will see a vapor condensation ring rise up the column. When it reaches the thermometer, the vapor temperature should rise sharply and then stabilize. This is the boiling point of your product at the system pressure.

-

Collect the main fraction while the vapor temperature remains stable within a narrow range (e.g., 84-86 °C at 3.6 mbar).[4]

-

If the temperature drops, it indicates the main fraction is finished. If it rises sharply, a higher-boiling impurity is beginning to distill. Stop collecting the main fraction at this point.

-

-

Shutdown:

-

Turn off and lower the heating mantle/bath.

-

Allow the system to cool under vacuum. Never vent a hot system to air , as this can cause autoignition of flammable vapors or violent oxidation.

-

Once the pot temperature is below 50°C, slowly vent the system, preferably with an inert gas.

-

Turn off the vacuum pump, condenser water, and stirrer.

-

Disassemble the apparatus in the fume hood.

-

References

-

Al-latayfeh, S., Al-shaikh, M., & El-abadelah, M. (2012). Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. [Link]

-

ResearchGate. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]

-

PubChem. (n.d.). Ethyl 4-bromo-3-methyl-2-butenoate. [Link]

-

PubChem. (n.d.). ethyl (2E)-4-bromo-3-methylbut-2-enoate. [Link]

-

Royal Society of Chemistry. (2020). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

-

ResearchGate. (2006). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. [Link]

-

Pressure Control Solutions. (2019). Vacuum Distillation issues?. [Link]

-

YouTube. (2018). Practice for Proton Guru Lesson VI.20: alpha,beta-unsaturated carbonyls. [Link]

-

ResearchGate. (2004). Vacuum unit troubleshooting. [Link]

-

Chemistry LibreTexts. (2019). 20.14 α,β-Unsaturated Carbonyl Compounds. [Link]

-

Aidic. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]

-

MDPI. (2011). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. [Link]

-

YouTube. (2018). Distillation Troubleshooting 101 - Tower Case Studies - Example of In House Training. [Link]

-

IChemE. (n.d.). Troubleshooting Distillation Controls – course outline. [Link]

Sources

- 1. ethyl (2E)-4-bromo-3-methylbut-2-enoate | C7H11BrO2 | CID 11095793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4-bromo-3-methylbut-2-enoate | C7H11BrO2 | CID 53411540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. ETHYL-4-BROMO-3-METHYLBUT-2-ENOATE | 26918-14-9 [amp.chemicalbook.com]

- 6. ETHYL-4-BROMO-3-METHYLBUT-2-ENOATE CAS#: 26918-14-9 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]

Best practices for storing and handling Ethyl-4-bromo-3-methylbut-2-enoate to prevent degradation

Topic: Preservation & Handling Protocols for Labile Allylic Bromides

Ticket ID: #CHM-SUP-51318 | Status: Resolved | Tier: L3 (Senior Scientist)

Executive Summary: The "Fragile Allyl" Challenge

User Query: "We are observing rapid yellowing and yield loss with our Ethyl-4-bromo-3-methylbut-2-enoate stocks. How do we stop this?"

Technical Insight:

Ethyl-4-bromo-3-methylbut-2-enoate is a highly reactive allylic bromide and an

It suffers from three primary degradation vectors:

-

Hydrolysis: Moisture attacks the ester or the bromide.

-

Autocatalytic Acidolysis: Decomposition releases Hydrogen Bromide (HBr), which catalyzes further degradation (the "Yellow Death" spiral).

-

Allylic Rearrangement/Polymerization: Sensitive to light and heat.

This guide provides a self-validating workflow to maintain purity >95%.

Storage Protocol: The "Cold Chain" Defense

Do not treat this as a standard organic reagent. It requires "Cold Chain" handling similar to biological enzymes.

The Storage Matrix

| Parameter | Critical Standard | Scientific Rationale |

| Temperature | -20°C (Freezer) | Arrhenius kinetics: At -20°C, the rate of spontaneous dehydrohalogenation is negligible compared to +4°C. |

| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a better "blanket" than Nitrogen ( |

| Container | Amber Glass + PTFE Liner | Amber glass blocks UV (preventing radical formation). PTFE (Teflon) liners are mandatory; rubber septa will degrade and leach plasticizers. |

| Stabilizer | Copper Wire / Silver Wool | Optional: Acid scavenger. Activated Copper turnings can scavenge free radicals and trace halides. |

Visualizing the Degradation Cascade

Why strict moisture control is non-negotiable:

Figure 1: The Autocatalytic Loop. Note how HBr formation accelerates the destruction of the remaining stock.

Handling & Manipulation: The "Lachrymator" Protocol

WARNING: This compound is a potent lachrymator (tear gas agent). It causes severe eye irritation and respiratory distress.

Step-by-Step Transfer Workflow

-

The Thaw:

-

Remove the vial from the -20°C freezer.

-

CRITICAL: Allow the vial to warm to room temperature inside a desiccator before opening.

-

Why? Opening a cold vial condenses atmospheric water vapor directly into the reagent, initiating hydrolysis.

-

-

The Transfer (Schlenk Technique):

-

Do not pour. Use a gas-tight syringe or cannula transfer under positive Argon pressure.

-

Avoid using standard steel needles if the liquid is already yellow (acidic); use platinum or PTFE tubing if available, or stainless steel for single-use only.

-

-

The Quench (Spill Management):

-

Keep a beaker of 10% Aqueous Sodium Thiosulfate or Saturated Sodium Bicarbonate in the hood.

-

Immediately submerge contaminated tips/syringes into this solution to neutralize the alkyl bromide.

-

Troubleshooting & Diagnostics

User Question: "How do I know if my reagent is still good without running a full reaction?"

Diagnostic 1: The Visual Check

| Appearance | Status | Action |

| Clear / Colorless | Excellent | Proceed with reaction. |

| Pale Yellow | Compromised | Purify: Dissolve in |

| Dark Orange / Brown | Critical Failure | Discard: Polymerization/Elimination has occurred. Yields will be <20%. |

| Fuming | Hazard | EVACUATE: HBr gas is evolving. Neutralize carefully. |

Diagnostic 2: The NMR Check (Self-Validation)

Run a quick

-

Intact Reagent: Singlet (or fine doublet) at

ppm ( -

Degraded Reagent:

-

New signals at

ppm (Allylic Alcohol/Ester hydrolysis products). -

Loss of the vinyl proton signal at

ppm. -

Broadening of peaks (Polymerization).

-

Frequently Asked Questions (FAQs)

Q: Can I distill this compound to purify it? A: Yes, but with extreme caution. It has a high boiling point relative to its stability. You must use high vacuum (<1 mmHg) to keep the bath temperature below 60°C. If you heat it >100°C at atmospheric pressure, it may polymerize exothermically or decompose rapidly.

-

Recommendation: Kugelrohr distillation is preferred for small batches.

Q: I need to use it in a Reformatsky reaction. Can I add it directly? A: Only if the liquid is colorless. If yellow, the free acid/HBr will quench your Zinc enolate or destroy the activated Zinc surface. Wash with bicarbonate first (see Diagnostic 1) and dry over activated molecular sieves (3Å) for 30 minutes before addition.

Q: Why does the septum on my storage vial look "melted"? A: The reagent releases trace bromine/HBr vapors, which attack standard rubber and even some silicone septa. Always use PTFE-faced (Teflon) silicone septa or solid phenolic caps with PTFE liners.

Emergency Synthesis Workflow

If your stock is dead and you need to make it fresh:

Figure 2: Emergency Synthesis via Wohl-Ziegler Bromination. Note the critical wash step to remove traces of acid before storage.

References

-

Fisher Scientific. (2025).[1] Safety Data Sheet: Ethyl 4-bromobutyrate and related Allylic Bromides. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: Ethyl 4-bromocrotonate (Technical Grade). Retrieved from

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Used for NMR solvent calibration logic). Retrieved from

-

OpenStax. (2023). Allylic Bromination with NBS: Mechanism and Best Practices. Organic Chemistry. Retrieved from

-

PubChem. (2025).[3] Ethyl (2E)-4-bromo-3-methylbut-2-enoate Compound Summary. National Library of Medicine. Retrieved from

Sources

How to handle and dispose of Ethyl-4-bromo-3-methylbut-2-enoate waste safely

Technical Support Center: Ethyl-4-bromo-3-methylbut-2-enoate

A Senior Application Scientist's Guide to Safe Handling and Disposal

Welcome to the technical support guide for Ethyl-4-bromo-3-methylbut-2-enoate (CAS No. 51318-62-8). This document provides in-depth, field-proven guidance for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure the safe handling, storage, and disposal of this reactive intermediate, prioritizing experimental integrity and personnel safety.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and disposal of Ethyl-4-bromo-3-methylbut-2-enoate, providing explanations grounded in chemical principles.

Part 1: Hazard Identification and Chemical Profile

Q1: What are the primary hazards associated with Ethyl-4-bromo-3-methylbut-2-enoate?

A1: Ethyl-4-bromo-3-methylbut-2-enoate is classified as a hazardous substance with multiple risk factors. According to the Globally Harmonized System (GHS) classifications, it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] Crucially, it is designated as a substance that causes severe skin burns and eye damage.[1] Many bromo-organic compounds are also lachrymators, meaning they are irritants that cause tearing of the eyes.[2][3] Therefore, all handling procedures must be designed to prevent any direct contact or inhalation.

Q2: Are there specific reactivity concerns I should be aware of?

A2: Yes. As an alkyl halide, this compound can be reactive. It should be stored away from strong oxidizing agents and strong bases, as these can initiate vigorous or violent reactions.[4][5] The molecule contains both an ester and an allylic bromide, making it susceptible to nucleophilic substitution and other reactions. It is crucial to consult chemical compatibility charts before introducing it to a new experimental system.

Q3: What are the known occupational exposure limits (OELs) for this compound?

A3: Specific occupational exposure limits for Ethyl-4-bromo-3-methylbut-2-enoate have not been established by major regulatory bodies like OSHA or ACGIH.[6] In the absence of a specific PEL or TLV, it is best practice to handle this compound with the assumption that it has a low OEL.[7] Engineering controls, such as a certified chemical fume hood, should be used at all times to minimize potential exposure.[8]

Part 2: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Q4: What is the mandatory Personal Protective Equipment (PPE) for handling this chemical?

A4: A multi-layered PPE approach is required to mitigate the risks of exposure.[9][10][11][12]

-

Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory to protect against splashes that can cause severe eye damage.[6]

-

Hand Protection: Use chemically resistant gloves. Nitrile gloves may offer initial protection for small splashes, but for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be used. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[6][13]

-

Body Protection: A fully buttoned, flame-resistant lab coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6][14]

-

Respiratory Protection: All handling of this volatile and hazardous compound must be performed within a certified chemical fume hood to prevent inhalation of vapors.[8]

Q5: What are the correct procedures for storing Ethyl-4-bromo-3-methylbut-2-enoate?

A5: Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Container: Keep the compound in a tightly sealed, properly labeled container.[4][5]

-

Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][15]

-

Segregation: It is imperative to store this chemical away from incompatible materials, particularly strong oxidizing agents and bases.[5][16] It should be stored with other halogenated organic compounds.

Part 3: Waste Disposal

Q6: How must I dispose of waste containing Ethyl-4-bromo-3-methylbut-2-enoate?

A6: This compound must be disposed of as hazardous waste. Because it contains bromine, it is classified as a halogenated organic waste .[17][18]

-

Segregation: Under no circumstances should halogenated waste be mixed with non-halogenated organic waste.[19][20] The disposal methods for these two streams are different, and cross-contamination increases disposal costs and environmental risk.[18][20]

-

Waste Container: Collect all waste containing this chemical (including contaminated consumables like pipette tips and wipes) in a designated, clearly labeled, and sealed hazardous waste container.[17][21] The label should read "Halogenated Organic Waste" and list all chemical constituents.

-

Disposal Request: Once the container is full, follow your institution's procedures for hazardous waste pickup. Do not pour any amount of this chemical down the drain.[19][21]

Q7: Can I neutralize the waste myself before disposal?